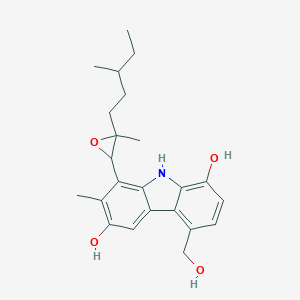
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H9NO5 . It is used as a starting material in various chemical reactions .
Synthesis Analysis
This compound can be synthesized from various starting materials. For instance, it can be synthesized from dimethyl 2,6-pyridinedicarboxylate . Another method involves the reaction of dimethyl pyridine-2,6-dicarboxylate 1 with α,ω-diaminoethers in methanol as a solvent .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate consists of a pyridine ring substituted with hydroxymethyl and dimethyl dicarboxylate groups .Chemical Reactions Analysis
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can participate in various chemical reactions. For example, it can be used to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation . These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .Physical And Chemical Properties Analysis
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has a molecular weight of 211.171 Da . It has a density of 1.346 g/cm3 . The boiling point is 349ºC at 760 mmHg .Scientific Research Applications
Synthesis of Bis Pyrazole Ligands
This compound serves as a starting material for synthesizing bis pyrazole ligands through Claisen condensation reactions . These ligands are crucial in the development of novel mononuclear uranium (IV) complexes, which have potential applications in nuclear chemistry and fuel processing.
Host Molecule for Complex Formation
The ester can be used to synthesize ditopic macrocycles, which act as host molecules capable of forming complexes with diphenylurea derivatives . This application is significant in supramolecular chemistry, where such host-guest interactions are fundamental for constructing molecular machines and sensors.
Organic Synthesis Reactions
As a versatile reagent, it is employed in various organic synthesis reactions. For instance, it can be reduced to 2,6-di(hydroxymethyl)pyridine using NaBH4/CaCl2 as reducing agents, showcasing an efficient method with a high yield of up to 91% . This reaction is valuable for producing intermediates in pharmaceuticals and agrochemicals.
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJESXBXYFZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465809 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
CAS RN |
852936-60-8 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)








